molecular formula C22H23N5O2S2 B13369972 6-(Diphenylmethyl)-3-[1-(methylsulfonyl)piperidin-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(Diphenylmethyl)-3-[1-(methylsulfonyl)piperidin-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13369972
M. Wt: 453.6 g/mol
InChI Key: COKZJDQPWWTUTA-UHFFFAOYSA-N
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Description

6-benzhydryl-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzhydryl-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzhydryl chloride with 1-(methylsulfonyl)-3-piperidinylamine to form an intermediate, which is then cyclized with thiadiazole derivatives under reflux conditions . The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and energy-efficient methods, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-benzhydryl-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-benzhydryl-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the activity of carbonic anhydrase or cholinesterase enzymes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-benzhydryl-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzhydryl and piperidinyl moieties enhances its potential as a pharmacologically active compound .

Properties

Molecular Formula

C22H23N5O2S2

Molecular Weight

453.6 g/mol

IUPAC Name

6-benzhydryl-3-(1-methylsulfonylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C22H23N5O2S2/c1-31(28,29)26-14-8-13-18(15-26)20-23-24-22-27(20)25-21(30-22)19(16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-7,9-12,18-19H,8,13-15H2,1H3

InChI Key

COKZJDQPWWTUTA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C2=NN=C3N2N=C(S3)C(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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